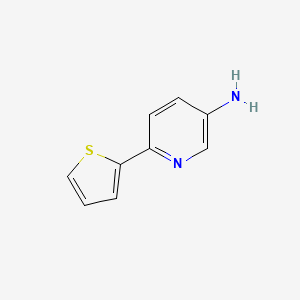

6-(Tiofen-2-il)piridin-3-amina

Descripción general

Descripción

“6-(Thiophen-2-yl)pyridin-3-amine” is a chemical compound that contains a pyridine ring and a thiophene ring . It is also known as "[6-(thiophen-3-yl)pyridin-3-yl]methanamine" . The molecular structure of this compound is well-defined .

Synthesis Analysis

The synthesis of compounds similar to “6-(Thiophen-2-yl)pyridin-3-amine” has been reported in the literature. For instance, a compound was synthesized by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea . Another synthesis involved the reaction of a chalcone-bearing thiophene nucleus with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Molecular Structure Analysis

The molecular structure of “6-(Thiophen-2-yl)pyridin-3-amine” is based on structures generated from information available in ECHA’s databases . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being small .Chemical Reactions Analysis

The chemical reactions involving “6-(Thiophen-2-yl)pyridin-3-amine” or similar compounds have been studied. For example, a chalcone-bearing thiophene nucleus was used as a key starting material for obtaining the desired pyrimidine, pyrazoline, and pyridine derivatives . Another study reported the synthesis of thiophene-linked pyrimidopyrimidines .Aplicaciones Científicas De Investigación

Aplicaciones antioxidantes y antiinflamatorias

El compuesto se ha utilizado como material de partida para sintetizar nuevos derivados de pirimidina-2-tiol, pirazol y pirano. Estos derivados han mostrado potentes actividades antiinflamatorias tanto in vitro como in vivo. Además, exhiben prometedoras capacidades antioxidantes contra la actividad de eliminación de α, α-difenil-β-picrilhidrazilo y la peroxidación lipídica .

Química medicinal: Síntesis de compuestos biológicamente activos

Los derivados de tiofeno, incluido “6-(Tiofen-2-il)piridin-3-amina”, son de gran interés en la química medicinal debido a sus diversas actividades biológicas. Son clave en la síntesis de compuestos con propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas .

Semiconductores orgánicos y OLED

En el campo de la ciencia de los materiales, los derivados de tiofeno son fundamentales para el avance de los semiconductores orgánicos. También se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED), que son cruciales para desarrollar pantallas y sistemas de iluminación más eficientes .

Inhibidores de la corrosión

Las moléculas a base de tiofeno, incluido “this compound”, sirven como inhibidores de la corrosión en la química industrial. Su incorporación a los materiales puede mejorar significativamente la longevidad y la durabilidad de los metales al evitar la degradación oxidativa .

Investigación del cáncer: Inhibición de la tirosina quinasa IGF-1R

Este compuesto ha estado involucrado en el diseño y síntesis de nuevos derivados que actúan como inhibidores de la tirosina quinasa IGF-1R. Estos inhibidores se han probado por su citotoxicidad contra diversas líneas celulares cancerosas, mostrando potencial como agentes terapéuticos .

Agentes antituberculosos

Se han sintetizado y evaluado derivados de “this compound” por su actividad antituberculosa contra Mycobacterium tuberculosis. Esta investigación contribuye al desarrollo de nuevos tratamientos para la tuberculosis .

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo .

Mode of Action

It’s known that the compound is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives interact with their targets, leading to changes that result in their anti-inflammatory and antioxidant activities .

Biochemical Pathways

It’s known that similar compounds have shown potent anti-inflammatory activities . This suggests that they may affect pathways related to inflammation and oxidative stress.

Result of Action

It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Action Environment

It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo , suggesting that they may be effective in various physiological environments.

Direcciones Futuras

The future directions for “6-(Thiophen-2-yl)pyridin-3-amine” could involve further exploration of its potential medicinal applications, given the known biological activities of pyridine-containing compounds . Additionally, the synthesis of new derivatives and the study of their properties could be a promising area of research .

Propiedades

IUPAC Name |

6-thiophen-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWMMXAXMOQPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594617 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-44-6 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

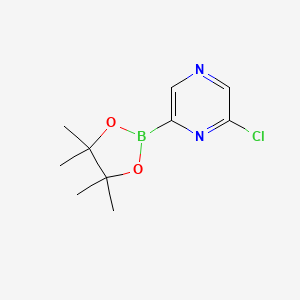

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

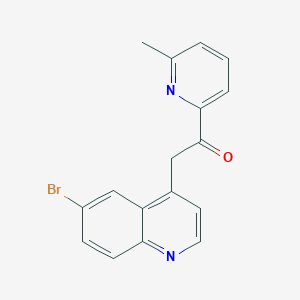

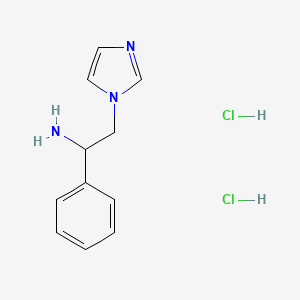

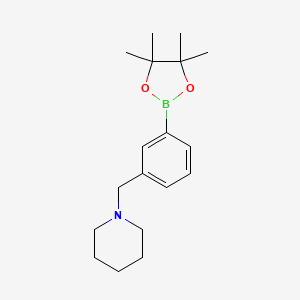

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone](/img/structure/B1603401.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)